molecular formula C15H19N5O3S B2947882 N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide CAS No. 1797719-32-4

N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Cat. No. B2947882
M. Wt: 349.41
InChI Key: NPAWLGHSTHYHCH-UHFFFAOYSA-N
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Description

“N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide” is a chemical compound with a complex structure . It is related to Acetamide, N-(4-(dimethylamino)phenyl)-, which has a molecular weight of 178.23100 and a density of 1.11g/cm3 .


Synthesis Analysis

The synthesis of similar compounds involves a series of reactions and characterizations . The compounds are characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .


Molecular Structure Analysis

The molecular structure of similar compounds is analyzed using techniques such as FTIR, 1H-NMR, mass spectral and elemental analysis . The interplanar distance between their parallel mean planes can be as short as 3.5 Å .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes such as gene activation, gene transcription, mutagenesis, carcinogenesis etc . Many small molecules exert their anticancer activities by binding with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 178.23100, a density of 1.11g/cm3, and a boiling point of 366.7ºC at 760 mmHg . The exact mass is 178.11100 and the LogP is 1.78400 .

Scientific Research Applications

Herbicide Development and Molecular Interaction Studies

  • Bioactive Conformation Analysis : A study integrated techniques such as molecular docking, comparative molecular field analysis (CoMFA), and density functional theory to identify bioactive conformations of pyrimidinylthiobenzoates, which are herbicides targeting acetohydroxyacid synthase (AHAS). This enzyme catalyzes the first common step in branched-chain amino acid biosynthesis, crucial for plant growth. The research aimed to improve the understanding of herbicide binding and resistance, leading to the design of more effective compounds (He et al., 2007).

Antimicrobial Activity

  • Pyrimidine-Triazole Derivatives : Novel derivatives synthesized from a multistep process exhibited antimicrobial activity against selected bacterial and fungal strains. This study highlights the potential of pyrimidine-based compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Molecular Binding and Interaction Studies

  • Fluorescence Binding with Bovine Serum Albumin : The interaction of p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) was investigated, providing insights into the molecular binding mechanisms. Such studies are essential for understanding how compounds can interact with proteins, influencing their distribution and efficacy in biological systems (Meng et al., 2012).

Radioligand Development for Imaging

  • Translocator Protein Imaging with PET : Research into 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including the synthesis and characterization of DPA-714, has advanced the development of selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This contributes to the study of neuroinflammation and neurological disorders (Dollé et al., 2008).

Chemical Synthesis and Characterization

  • Synthesis of Pyrimidinylbenzoates : Studies focusing on the synthesis and characterization of compounds with a pyrimidinyl sulfamoyl moiety provide foundational knowledge for the development of various applications, including drug discovery and material science. These research efforts contribute to the broader understanding of chemical synthesis techniques and the properties of synthesized compounds (Gein et al., 2020).

Safety And Hazards

The safety and hazards of similar compounds are determined by MSDS. If inhaled or in contact with skin or eyes, it is advised to move the person into fresh air, wash off with soap and plenty of water, or flush eyes with water as a precaution . In case of ingestion, never give anything by mouth to an unconscious person and rinse mouth with water .

Future Directions

The future directions of research on similar compounds involve the development of alternative strategies for treating cancer based on the selective interference with the growth of tumor micro vessels . The search for potential anticancer drugs has led to the discovery of synthetic molecules with anticancer activity .

properties

IUPAC Name

N-[4-[[4-(dimethylamino)pyrimidin-2-yl]methylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11(21)18-12-4-6-13(7-5-12)24(22,23)17-10-14-16-9-8-15(19-14)20(2)3/h4-9,17H,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPAWLGHSTHYHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide

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